
3-(2-Chlorophenyl)-5-nitro-1H-indole-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chlorophenyl)-5-nitro-1H-indole-2-carbonitrile is a compound belonging to the indole family, which is known for its diverse biological activities.
Méthodes De Préparation
The synthesis of 3-(2-Chlorophenyl)-5-nitro-1H-indole-2-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorobenzonitrile with 5-nitroindole under specific conditions. The reaction typically requires a catalyst and a solvent to facilitate the process. Industrial production methods may involve multi-step synthesis, including nitration, halogenation, and cyclization reactions to obtain the desired compound .
Analyse Des Réactions Chimiques
3-(2-Chlorophenyl)-5-nitro-1H-indole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It has shown potential as an antiviral, anti-inflammatory, and anticancer agent in various biological studies.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use in drug development for treating various diseases.
Industry: It is used in the synthesis of other industrially important chemicals and materials
Mécanisme D'action
The mechanism of action of 3-(2-Chlorophenyl)-5-nitro-1H-indole-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
3-(2-Chlorophenyl)-5-nitro-1H-indole-2-carbonitrile can be compared with other similar compounds, such as:
3-(3-Chlorophenyl)-5-nitro-1H-indole-2-carbonitrile: Similar structure but with a chlorine atom at a different position.
3-(2-Chlorophenyl)-5-amino-1H-indole-2-carbonitrile: Similar structure but with an amino group instead of a nitro group. These compounds share similar structural features but may exhibit different biological activities and properties, highlighting the uniqueness of this compound
Propriétés
Numéro CAS |
62039-78-5 |
|---|---|
Formule moléculaire |
C15H8ClN3O2 |
Poids moléculaire |
297.69 g/mol |
Nom IUPAC |
3-(2-chlorophenyl)-5-nitro-1H-indole-2-carbonitrile |
InChI |
InChI=1S/C15H8ClN3O2/c16-12-4-2-1-3-10(12)15-11-7-9(19(20)21)5-6-13(11)18-14(15)8-17/h1-7,18H |
Clé InChI |
BLSYOXTYYRRYCN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



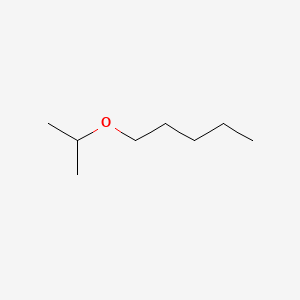
![(6Ar,10ar)-3-(1,1-dimethylheptyl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-ol](/img/structure/B13807959.png)
![(3S)-3-acetamido-4-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B13807960.png)

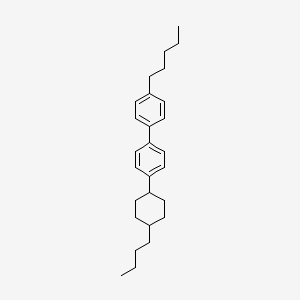
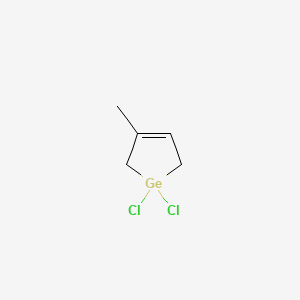
![2H-[1]Benzothiopyrano[2,3-c]pyridine,1,3,4,10a-tetrahydro-2-methyl-,(+)-(8CI)](/img/structure/B13807979.png)

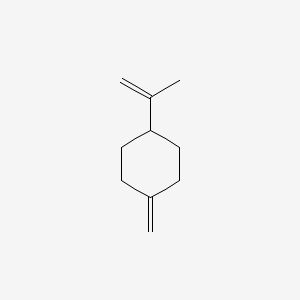
![2-[[5-(4-Bromophenyl)furan-2-carbonyl]carbamothioylamino]-5-chlorobenzoic acid](/img/structure/B13807996.png)
![3,9-Dihydroxy-6-oxo-1,7-dipentylbenzo[b][1,4]benzodioxepine-2-carboxylic acid](/img/structure/B13807999.png)
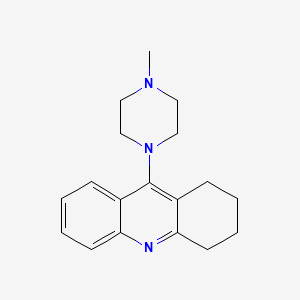
![4,6,7,8-Tetrabromo-1,2,3-trichlorodibenzo[b,d]furan](/img/structure/B13808030.png)
